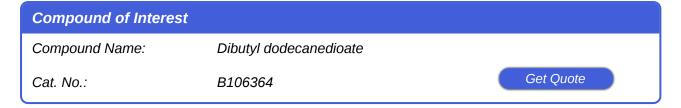


A Spectroscopic Comparison of Dibutyl Dodecanedioate and Structurally Related Esters

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of **dibutyl dodecanedioate** with related diesters, offering insights into how molecular structure influences spectral characteristics. The data presented facilitates the identification and differentiation of these compounds, which are often used as plasticizers, solvents, and formulation excipients in various scientific and industrial applications.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for **dibutyl dodecanedioate** and selected analogous esters. The comparison includes dibutyl esters of varying aliphatic chain lengths (adipate, sebacate) and an aromatic dicarboxylate (phthalate) to highlight spectral differences arising from both the length of the diacid backbone and the presence of aromaticity.

Note: Experimental spectra for **dibutyl dodecanedioate** were not readily available. The presented data are predicted based on established spectroscopic principles and trends observed from its shorter-chain homologues, dibutyl adipate and dibutyl sebacate.

Table 1: Key Infrared (IR) Absorption Bands (cm⁻¹)



Compound	Structure	C-H Stretch (sp³)	C=O Stretch (Ester)	C-O Stretch (Ester)
Dibutyl Dodecanedioate	C4H9OOC- (CH2)10- COOC4H9	~2960, 2870	~1738	~1245, 1170
Dibutyl Sebacate	C4H9OOC- (CH2)8- COOC4H9	2958, 2860	1736	1243, 1171
Dibutyl Adipate	C4H9OOC- (CH2)4- COOC4H9	2960, 2872	1735	1246, 1175
Dibutyl Phthalate	C ₆ H ₄ (COOC ₄ H ₉)	~3070 (sp²), 2960, 2874 (sp³)	1727[1]	1282, 1076[2]

Table 2: ^1H NMR Chemical Shifts (δ , ppm) in CDCl₃

Compoun d	-O-CH ₂ - CH ₂ CH ₂ C H ₃	-CO-CH ₂ - CH ₂ -	-(CH2)- (Internal)	-O-CH ₂ - CH ₂ - CH ₂ CH ₃	-CH₂- CH₃	Aromatic Protons
Dibutyl Dodecane dioate	~4.05 (t)	~2.28 (t)	~1.62 (quint), ~1.27 (m)	~1.61 (sext)	~0.93 (t)	-
Dibutyl Sebacate	4.07 (t)	2.29 (t)	1.62 (quint), 1.30 (m)	1.62 (sext)	0.94 (t)	-
Dibutyl Adipate	~4.05 (t)	~2.29 (t)	~1.66 (m)	~1.60 (sext)	~0.92 (t)	-
Dibutyl Phthalate	4.30 (t)	-	-	1.70 (sext)	0.97 (t)	7.53 (m), 7.70 (m)

Table 3: ^{13}C NMR Chemical Shifts (δ , ppm) in CDCl 3



Compoun d	C=O	-O- CH2 -	- CO- CH ₂ -	Butyl Chain (- CH ₂ CH ₂ C H ₃)	Diacid Chain (Internal - CH2-)	Aromatic Carbons
Dibutyl Dodecane dioate	~173.9	~64.2	~34.4	~30.7, ~19.2, ~13.7	~29.3, ~29.2, ~25.1	-
Dibutyl Sebacate	173.8	64.1	34.4	30.8, 19.2, 13.7	29.1, 25.0	-
Dibutyl Adipate	~173.6	~64.0	~34.1	~30.7, ~19.2, ~13.7	~24.5	-
Dibutyl Phthalate[1	167.2	~65.8	-	~30.4, 18.8, 13.3	-	132.0 (quat.), 131.0, 128.8

Table 4: Key Mass Spectrometry Fragments (Electron Ionization, m/z)



Compound	Molecular Formula	MW	Molecular Ion (M+)	Base Peak	Key Fragments
Dibutyl Dodecanedio ate	C20H38O4	342.5	342 (weak/absent)	56	285 [M- C ₄ H ₉ O] ⁺ , 269 [M-OC ₄ H ₉ - H ₂ O] ⁺ , 255
Dibutyl Sebacate	C18H34O4	314.5	314 (weak/absent)	56	257 [M- C ₄ H ₉ O] ⁺ , 241, 185, 143
Dibutyl Adipate	C14H26O4	258.4	258 (weak/absent)	56	201 [M- C ₄ H ₉ O] ⁺ , 185, 129, 111
Dibutyl Phthalate	C16H22O4	278.3	278 (present)	149	223 [M- C ₄ H ₉] ⁺ , 205 [M-OC ₄ H ₉] ⁺ , 167

Experimental Protocols

The data presented are typically acquired using standard spectroscopic techniques as outlined below.

Fourier Transform Infrared (FTIR) Spectroscopy

- Method: Attenuated Total Reflectance (ATR) is commonly used for liquid samples. A small drop of the ester is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. An average of 16 to 32 scans is often used to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.
- Sample Preparation: Samples are analyzed neat, without any special preparation.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the ester is dissolved in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak (δ 7.26 ppm for CDCl₃).
- ¹H NMR Acquisition: Spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Spectra are typically acquired on the same instrument using a protondecoupled pulse sequence to ensure each unique carbon appears as a single line. A wider spectral window and a longer acquisition time with more scans are required compared to ¹H NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Method: This technique separates the components of a sample before ionization and mass analysis, making it ideal for purity assessment and identification.
- Sample Preparation: The ester is diluted in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
- Chromatography: 1 μL of the diluted sample is injected into the GC, which is equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) to ensure elution of the compound.
- Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is typically used to fragment the molecule. The mass analyzer then separates the resulting ions by their massto-charge ratio (m/z).

Visualized Workflow



The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of chemical compounds like esters.

Caption: Logical workflow for the spectroscopic analysis and comparison of esters.

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